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Overview
Description
1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) is a chemical compound with the molecular formula C18H34N4O2 and a molecular weight of 338.49 g/mol . It is also known by other names such as 1,1’-(1,2-Ethanediyl)bis(3,3,5,5-tetramethylpiperazin-2-one) . This compound is characterized by its piperazinone structure, which is a derivative of piperazine, a well-known heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) typically involves the reaction of 3,3,5,5-tetramethylpiperazinone with ethylene dibromide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazine)
- 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperidinone)
Uniqueness
1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) is unique due to its specific piperazinone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
71029-16-8 |
---|---|
Molecular Formula |
C18H34N4O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-1-[2-(3,3,5,5-tetramethyl-2-oxopiperazin-1-yl)ethyl]piperazin-2-one |
InChI |
InChI=1S/C18H34N4O2/c1-15(2)11-21(13(23)17(5,6)19-15)9-10-22-12-16(3,4)20-18(7,8)14(22)24/h19-20H,9-12H2,1-8H3 |
InChI Key |
GUCMKIKYKIHUTM-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
Canonical SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
71029-16-8 | |
Origin of Product |
United States |
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